molecular formula C4H8O B3055031 2-Methylcyclopropan-1-ol CAS No. 62808-70-2

2-Methylcyclopropan-1-ol

Cat. No.: B3055031
CAS No.: 62808-70-2
M. Wt: 72.11 g/mol
InChI Key: IWOYJFLNKCFMOS-UHFFFAOYSA-N
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Description

2-Methylcyclopropan-1-ol is an organic compound with the molecular formula C4H8O It is a cyclopropane derivative, characterized by a three-membered ring structure with a hydroxyl group (-OH) attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the reaction of diazomethane with alkenes can produce cyclopropane derivatives . Another method involves the use of Grignard reagents in the presence of titanium-based catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, yielding hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields hydrocarbons.

    Substitution: Forms various substituted cyclopropane derivatives.

Scientific Research Applications

2-Methylcyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylcyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropane ring imparts rigidity to the molecule, affecting its conformational properties and interactions with enzymes and receptors .

Comparison with Similar Compounds

    Cyclopropanol: Another cyclopropane derivative with a hydroxyl group.

    Methylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclopropanemethanol: Contains a hydroxyl group attached to a methylene bridge, differing in structure and reactivity.

Uniqueness: 2-Methylcyclopropan-1-ol is unique due to the presence of both a cyclopropane ring and a hydroxyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-methylcyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-2-4(3)5/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOYJFLNKCFMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539921
Record name 2-Methylcyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62808-70-2
Record name 2-Methylcyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclopropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclopropan-1-ol
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2-Methylcyclopropan-1-ol
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2-Methylcyclopropan-1-ol
Reactant of Route 4
2-Methylcyclopropan-1-ol
Reactant of Route 5
2-Methylcyclopropan-1-ol
Reactant of Route 6
2-Methylcyclopropan-1-ol

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